N-(2-tert-butylphenyl)-3-iodobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-tert-butylphenyl)-3-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO/c1-17(2,3)14-9-4-5-10-15(14)19-16(20)12-7-6-8-13(18)11-12/h4-11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQWJSGFXWEQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements for N 2 Tert Butylphenyl 3 Iodobenzamide
Retrosynthetic Analysis of N-(2-tert-butylphenyl)-3-iodobenzamide
A retrosynthetic analysis of the target molecule, this compound, identifies the amide bond as the primary and most logical point for disconnection. This C-N bond cleavage reveals two key precursor synthons: 3-iodobenzoic acid and 2-tert-butylaniline (B1265841). This approach is the most common and direct strategy for constructing benzamide (B126) scaffolds. libretexts.orgresearchgate.net
An alternative disconnection can be envisioned at the C-I bond of the benzoyl ring. This suggests a synthetic route where the iodine is introduced onto a pre-formed N-(2-tert-butylphenyl)benzamide scaffold. This latter strategy would depend on regioselective C-H activation and iodination methods. Both pathways offer viable routes to the target molecule, with the choice depending on starting material availability, reaction efficiency, and desired regiochemical control.
Established Synthetic Routes for Substituted Benzamide Scaffolds
The formation of the amide linkage between a carboxylic acid and an amine is a cornerstone of organic synthesis. researchgate.net The most direct method involves the reaction of 3-iodobenzoic acid and 2-tert-butylaniline. However, this direct condensation requires high temperatures and is often inefficient. libretexts.orgencyclopedia.pub Therefore, activation of the carboxylic acid is typically required.
Common strategies involve converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. For instance, 3-iodobenzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 3-iodobenzoyl chloride. guidechem.com This highly electrophilic species then readily reacts with 2-tert-butylaniline, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.
Alternatively, a wide array of coupling reagents can facilitate the amide bond formation directly from the carboxylic acid and amine under milder conditions. nih.gov These reagents activate the carboxylic acid in situ. Prominent examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.gov Other classes of potent coupling agents include phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HBTU). nih.gov Boronic acid catalysts have also been shown to promote direct amidation by forming reactive borate (B1201080) ester intermediates. researchgate.net
A summary of common coupling agents is presented below:
Interactive Table: Common Coupling Reagents for Amide Synthesis| Reagent Class | Example(s) | Additive(s) | General Conditions |
|---|---|---|---|
| Carbodiimides | EDCI, DCC | HOBt, DMAP | Room temperature, aprotic solvents (DMF, DCM) |
| Phosphonium Salts | PyBOP, PyAOP | Base (e.g., DIPEA) | Room temperature, aprotic solvents |
| Uronium Salts | HBTU, HATU | Base (e.g., DIPEA) | Room temperature, aprotic solvents |
| Boron-based | Boronic Acids | Toluene, reflux | Anhydrous, azeotropic water removal |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, offer a highly efficient route to complex molecules. rsc.orgnih.gov The Ugi four-component reaction (U-4CR) is a powerful MCR for generating α-acylamino amides. beilstein-journals.org A plausible, albeit indirect, Ugi-based route to a structure related to the target benzamide could involve the reaction of an aldehyde, an amine (like 2-tert-butylaniline), a carboxylic acid (like 3-iodobenzoic acid), and an isocyanide. nih.gov While the direct synthesis of this compound via a standard Ugi reaction is not feasible, variations and post-MCR modifications can be designed to yield related benzamide structures. Pseudo-multicomponent reactions, where one reactant participates in multiple steps, also provide innovative pathways to substituted amides. rsc.org
Specific Synthetic Methodologies for Introducing the Iodine Functionality at the C3 Position
The introduction of iodine at the C3 position of the benzoyl moiety can be achieved either by using a pre-functionalized starting material like 3-iodobenzoic acid or by direct iodination of the benzamide ring.
Direct iodination of an aromatic ring requires an electrophilic iodine source. For the synthesis of 3-iodobenzoic acid from benzoic acid, a common method involves electrophilic aromatic substitution using molecular iodine in the presence of an oxidizing agent or a strong acid. For example, heating benzoic acid with iodine in concentrated sulfuric acid can yield 3-iodobenzoic acid. prepchem.com
Alternatively, the iodine can be introduced after the formation of the N-(2-tert-butylphenyl)benzamide. The amide group is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, direct iodination of N-(2-tert-butylphenyl)benzamide using an electrophilic iodine source like N-Iodosuccinimide (NIS) or molecular iodine with an oxidizing agent (e.g., nitric acid) would be expected to favor substitution at the C3 and C5 positions of the benzoyl ring.
Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of carbon-halogen bonds via C-H activation. thieme-connect.comthieme-connect.com These methods can offer high regioselectivity that might not be achievable through classical electrophilic substitution. nih.gov
Palladium catalysts are widely used for C-H functionalization. nih.govchinesechemsoc.org While many directing-group-assisted C-H halogenations favor the ortho position, specialized directing groups and ligand systems have been developed to achieve meta-selectivity. nih.govnih.gov For a substrate like N-(2-tert-butylphenyl)benzamide, the amide nitrogen could potentially act as a directing group. While typically ortho-directing, certain palladium catalytic systems, sometimes involving a "remote C-H activation" strategy, could be employed to target the meta position. nih.govresearchgate.net
Iridium-catalyzed C-H iodination has also emerged as a powerful tool. nih.govacs.org These reactions can proceed under mild conditions and sometimes offer complementary regioselectivity to palladium-catalyzed processes. For instance, Ir(III)-catalyzed ortho-iodination of benzamides has been reported, highlighting the potential for metal-catalyzed C-H functionalization on such scaffolds. nih.govacs.org Furthermore, copper and rhodium catalysts have also been successfully employed for the C-H iodination of various arenes. thieme-connect.comresearchgate.net
A summary of relevant metal-catalyzed iodination approaches is provided below:
Interactive Table: Transition Metal-Catalyzed Iodination Methods| Metal Catalyst | Typical Directing Group | Common Position | Iodinating Agent |
|---|---|---|---|
| Palladium (Pd) | Amides, Carboxylic Acids | Ortho, Meta (ligand dependent) | I₂, NIS, Aryl Iodides |
| Iridium (Ir) | Carboxylic Acids, Amides | Ortho | NIS |
| Rhodium (Rh) | Heterocycles, Carboxylic Acids | Ortho | NIS, I₂ |
| Copper (Cu) | Various N- and O-based groups | Ortho, Meta | KI, I₂ |
Synthetic Exploration of N-Substituents on the Benzamide Core
The synthesis of N-aryl benzamides is a cornerstone of medicinal and materials chemistry, owing to the prevalence of the amide functional group in a vast array of biologically active molecules and functional materials. masterorganicchemistry.comnih.gov The construction of the amide bond in compounds like this compound typically involves the coupling of a carboxylic acid derivative with an amine. masterorganicchemistry.com Methodologies have evolved from classical approaches to more sophisticated and efficient catalytic systems, including the use of microwave irradiation to accelerate reaction times and improve yields. niscair.res.in
Introduction of the 2-tert-butylphenyl Moiety
The formation of the target molecule, this compound, is achieved by creating an amide linkage between a 3-iodobenzoyl precursor and the sterically hindered amine, 2-tert-butylaniline. A common and direct method for this transformation is the acylation of the amine with 3-iodobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. This approach is a variation of the well-established Schotten-Baumann reaction. masterorganicchemistry.com
Alternatively, modern peptide coupling reagents can be employed for the direct reaction between 3-iodobenzoic acid and 2-tert-butylaniline. Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with hydroxybenzotriazole (B1436442) (HOBt) facilitate amide bond formation under mild conditions. nih.gov This method is particularly useful when dealing with sensitive functional groups. The general reaction is as follows:
3-iodobenzoic acid + 2-tert-butylaniline → this compound + H₂O
The reaction progress can be monitored using thin-layer chromatography. researchgate.net The choice of solvent is critical, with aprotic solvents like N,N-dimethylformamide (DMF) often being used for coupling reactions. nih.govmdpi.com More recent protocols also explore solvent-free conditions, particularly with microwave assistance, which represents a greener and more efficient synthetic route. niscair.res.in The introduction of the bulky tert-butyl group can be achieved through various methods, including Friedel-Crafts alkylation of aniline (B41778) or by using pre-functionalized starting materials like 2-tert-butylaniline.
A variety of synthetic strategies can be employed, as detailed in the table below, which summarizes conditions used for analogous N-substituted benzamide syntheses.
| Reactants | Catalyst/Reagent | Conditions | Reference |
| Benzoic Acid, 2-Amino Phenyl Carbamate | EDCI, HOBt, DIPEA | N,N-Dimethylformamide, 0 °C to room temp, 3.5h | nih.gov |
| Aniline, Benzoyl Chloride | None (Microwave) | Solvent-free, Microwave irradiation (100 W) | researchgate.net |
| Styrenes, Aryl Isocyanides | Cu(OAc)₂, TBHP | Chlorobenzene, 120 °C, 8h | lookchem.com |
| Benzoic Acids, Isocyanates | Rhodium Catalyst | Directed C-H functionalization/decarboxylation | nih.gov |
Stereochemical Considerations in Benzamide Synthesis
The stereochemistry of N-aryl benzamides is significantly influenced by the substituents on the aryl rings. In this compound, the presence of the bulky tert-butyl group ortho to the nitrogen atom imposes considerable steric hindrance. This steric strain restricts rotation around two key single bonds: the N-C(aryl) bond and the C-N amide bond.
Restricted rotation around the amide C-N bond is a well-known phenomenon due to the partial double-bond character of the bond. This can lead to the existence of Z and E geometric isomers. For some N-aryl amides, particularly those with bulky ortho substituents like 2',6'-diethylacetanilides, the ratio of these isomers is dependent on the nature of other substituents on the ring. unimelb.edu.au The large tert-butyl group in this compound would be expected to strongly influence the equilibrium between the Z and E conformers, likely favoring one isomer to minimize steric clash between the tert-butyl group and the carbonyl oxygen or the 3-iodophenyl ring.
Furthermore, the steric hindrance from the ortho-tert-butyl group forces the phenyl ring to twist out of the plane of the amide group. This disruption of coplanarity affects the electronic conjugation between the nitrogen lone pair and the aromatic system, which can have implications for the compound's chemical reactivity and spectroscopic properties.
Purification and Characterization Techniques in Organic Synthesis
Following the synthesis of this compound, rigorous purification and characterization are essential to confirm its identity and purity. google.com A combination of chromatographic and spectroscopic methods is employed to isolate the target compound from unreacted starting materials, reagents, and byproducts, and to elucidate its precise molecular structure.
Chromatographic Separation Methodologies
Chromatography is the primary method for the purification of newly synthesized benzamide derivatives.
Column Chromatography: Silica gel column chromatography is a standard technique for the purification of crude reaction mixtures. nih.gov A solvent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is used to elute the components from the column. The polarity of the eluent is optimized to achieve effective separation of the desired product from impurities.
High-Performance Liquid Chromatography (HPLC): For achieving higher purity, reverse-phase HPLC (RP-HPLC) is often utilized. sielc.com In this method, a non-polar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid. sielc.com Chiral HPLC, using specialized chiral stationary phases, can be employed for the separation of enantiomers in chiral benzamide derivatives, though this compound itself is not chiral. nih.gov
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. researchgate.net By spotting the reaction mixture on a TLC plate and developing it in a suitable solvent, the formation of the product and consumption of reactants can be visualized, often under UV light. researchgate.net
Spectroscopic and Spectrometric Elucidation of Molecular Structure
Once purified, the structure of this compound is confirmed using a suite of spectroscopic and spectrometric techniques. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For this compound, the spectra would exhibit characteristic signals. The ¹H NMR spectrum would show a singlet for the nine equivalent protons of the tert-butyl group, a signal for the amide proton (N-H), and a complex set of multiplets for the eight aromatic protons on the two phenyl rings. niscair.res.innih.gov The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the quaternary and methyl carbons of the tert-butyl group, and the aromatic carbons. niscair.res.inmdpi.com
Predicted ¹H NMR Data for this compound Note: Chemical shifts (δ) are approximate and reported in ppm.
| Protons | Predicted Chemical Shift (δ) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ | ~1.4-1.5 | s (singlet) | 9H |
| Ar-H | ~7.1-8.3 | m (multiplet) | 8H |
Predicted ¹³C NMR Data for this compound Note: Chemical shifts (δ) are approximate and reported in ppm.
| Carbon | Predicted Chemical Shift (δ) |
|---|---|
| -C(C H₃)₃ | ~31-32 |
| -C (CH₃)₃ | ~35 |
| C-I | ~94 |
| Ar-C | ~122-145 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands for this compound would include a sharp peak for the N-H stretch (around 3300 cm⁻¹) and a strong absorption for the C=O stretch of the amide group (Amide I band, around 1650-1680 cm⁻¹). niscair.res.innih.gov
Mass Spectrometry (MS): Mass spectrometry provides information about the mass, and thus the molecular formula, of the compound. For this compound (C₁₇H₁₈INO), the mass spectrum under electrospray ionization (ESI+) conditions would be expected to show a peak for the protonated molecule [M+H]⁺ at an m/z value of approximately 380.05. nih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. mdpi.com
Molecular Interactions and Mechanistic Elucidation of N 2 Tert Butylphenyl 3 Iodobenzamide
Investigation of Binding Affinities with Biological Macromolecules
Enzyme-Ligand Interactions
There are no available studies that have investigated the binding affinity of N-(2-tert-butylphenyl)-3-iodobenzamide with any specific enzymes. Therefore, data on its potential inhibitory or activating effects, including metrics such as IC₅₀ or Kᵢ values, are absent from the scientific literature.
Receptor-Ligand Binding Dynamics
Scientific literature lacks any reports on the interaction between this compound and any physiological receptors. Research on its binding affinity, potential agonistic or antagonistic properties, and the kinetics of such interactions has not been published.
Protein-Protein Interaction Modulation
There is no information available to suggest that this compound functions as a modulator of protein-protein interactions.
Elucidation of Molecular Mechanisms of Action
Allosteric Modulation Studies
No research has been published to indicate that this compound acts as an allosteric modulator of any protein or receptor.
Catalytic Site Inhibition or Activation
Information regarding the direct interaction of this compound with the catalytic site of any enzyme is not available in the current body of scientific literature.
Perturbation of Cellular Pathways at the Molecular Level
There is no specific information available in the public research domain detailing how this compound perturbs cellular pathways at the molecular level. To determine such effects, researchers would typically introduce the compound to cultured cells and employ a range of molecular biology techniques. These could include transcriptomics (to measure changes in gene expression), proteomics (to analyze alterations in protein levels and post-translational modifications), and metabolomics (to assess shifts in cellular metabolite profiles). Such studies would be necessary to identify which specific signaling or metabolic pathways are impacted by the compound.
Biophysical Characterization of Compound-Target Interactions
The characterization of the direct binding between a small molecule like this compound and its putative protein target is fundamental to understanding its mechanism of action. Several biophysical techniques are standardly employed for this purpose.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the thermodynamics of binding interactions in solution. nih.gov It directly quantifies the heat released or absorbed during the binding event of a ligand to a macromolecule. A typical ITC experiment involves titrating the compound of interest into a solution containing the target protein. The resulting data can be analyzed to determine the binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.gov This provides a complete thermodynamic profile of the binding event.
Without experimental data, a hypothetical ITC thermogram for the binding of this compound to a target protein cannot be generated. However, the resulting data would be presented in a table similar to the one below.
Hypothetical ITC Data Table
| Parameter | Value |
|---|---|
| Stoichiometry (n) | e.g., 1.1 |
| Dissociation Constant (K |
e.g., 5.2 |
| Enthalpy Change (ΔH) (kcal/mol) | e.g., -8.4 |
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time. In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the compound is then flowed over the chip surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response signal. This allows for the determination of association (k
No SPR studies involving this compound have been published. A representative data table from such an experiment would include the kinetic parameters of the interaction.
Hypothetical SPR Data Table
| Parameter | Value |
|---|---|
| Association Rate (k |
e.g., 1.5 x 105 |
| Dissociation Rate (k |
e.g., 7.8 x 10-3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide atomic-resolution information about ligand-protein interactions. Methods like Chemical Shift Perturbation (CSP) mapping are commonly used. In these experiments, 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) of an isotopically labeled protein are acquired in the absence and presence of the ligand. Amino acid residues in the protein's binding site will experience changes in their chemical environment upon ligand binding, leading to shifts in their corresponding peaks in the NMR spectrum. By identifying these shifting peaks, the binding site can be mapped onto the protein's structure.
Specific NMR data for this compound is not available.
Role of Iodination in Molecular Recognition and Biological Activity
The presence of a halogen atom, such as iodine, on a small molecule can significantly influence its properties and interactions with biological targets.
Halogen Bonding Interactions
A halogen bond is a noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or sulfur atom in a protein. mdpi.commdpi.com The iodine atom in this compound, being large and polarizable, has the potential to act as a potent halogen bond donor. This interaction is directional, with the R-I···Y angle typically being close to 180°. mdpi.com The strength of a halogen bond can be comparable to that of a conventional hydrogen bond and can therefore play a crucial role in determining the binding affinity and specificity of a ligand for its target protein. Theoretical studies and structural analyses of other iodinated compounds have confirmed the importance of this interaction in molecular recognition. mdpi.comresearchgate.net The electron-withdrawing nature of the benzamide (B126) moiety would further enhance the electrophilic character of the iodine's σ-hole, making it a more effective halogen bond donor.
Electronic and Steric Influences of the Iodine Atom
The substitution of a hydrogen atom with iodine at the meta-position of the benzoyl moiety in this compound introduces significant electronic and steric changes that profoundly influence its molecular interactions and potential mechanistic pathways. The iodine atom, being the largest and most polarizable of the stable halogens, imparts unique properties to the molecule that are distinct from other halogen substitutions.
Electronic Effects:
A key electronic feature of the iodine atom in this context is its ability to act as a halogen bond donor. Halogen bonding is a non-covalent interaction where the electrophilic region on the outer surface of the halogen atom, known as the σ-hole, interacts with a Lewis base. The σ-hole arises from the anisotropic distribution of electron density around the covalently bonded iodine atom. This positive electrostatic potential on the iodine atom allows it to form directional interactions with electron-rich atoms such as oxygen, nitrogen, or sulfur, which can be crucial for molecular recognition and binding to biological targets. The strength of this halogen bond is influenced by the substituents on the aromatic ring; electron-withdrawing groups tend to enhance the positive potential of the σ-hole, thereby strengthening the halogen bond.
Steric Influences:
The steric bulk of the iodine atom can also play a role in intermolecular interactions within a crystal lattice or at a binding site. It can lead to specific packing arrangements and can either hinder or facilitate interactions with neighboring molecules or residues.
Interactive Data Table: Comparative Atomic and Molecular Properties
| Property | Hydrogen | Iodine | Impact on this compound |
| van der Waals Radius (Å) | 1.20 | 1.98 | The larger size of iodine introduces significant steric bulk, influencing molecular conformation and intermolecular interactions. |
| Electronegativity (Pauling Scale) | 2.20 | 2.66 | Iodine's higher electronegativity leads to an inductive withdrawal of electron density from the benzoyl ring. |
| Polarizability (ų) | 0.67 | 5.35 | The high polarizability of iodine allows for the formation of a positive σ-hole, enabling it to act as a halogen bond donor. |
Interactive Data Table: Calculated Electronic and Steric Parameters of Substituted Benzenes
| Substituent | Hammett Meta Constant (σm) | Taft Steric Parameter (Es) | Interpretation for this compound |
| -H | 0.00 | 1.24 | Baseline for comparison. |
| -I | 0.35 | -0.20 | The positive σm value indicates the electron-withdrawing nature of iodine at the meta position. The negative Es value reflects its steric bulk. |
| -tert-butyl | -0.10 | -1.54 | The negative σm value indicates its weak electron-donating nature. The highly negative Es value highlights its extreme steric hindrance. slideshare.net |
Note: The data in the tables are representative values from literature for general substituted benzenes and are intended to illustrate the relative electronic and steric effects of the substituents present in this compound. Specific values for the entire molecule may vary.
Structure Activity Relationship Sar and Structural Optimization Studies of N 2 Tert Butylphenyl 3 Iodobenzamide Analogs
Systematic Modification of the Benzamide (B126) Core
The benzamide core, comprising the 3-iodophenyl ring and the amide linker, serves as a crucial scaffold for molecular recognition. Modifications to this region can significantly impact binding affinity and conformational stability.
The nature and position of substituents on the phenyl ring of the benzamide moiety are critical determinants of biological activity. The iodine atom at the 3-position of N-(2-tert-butylphenyl)-3-iodobenzamide plays a significant role, likely through halogen bonding or by occupying a specific hydrophobic pocket in its target protein.
In related benzamide series, the electronic properties of substituents on the phenyl ring have been shown to be influential. For instance, in a series of 2-phenoxybenzamide (B1622244) derivatives, substitutions on the benzamide ring had a strong impact on their antiplasmodial activity. mdpi.commdpi.com The introduction of electron-withdrawing groups, such as a trifluoromethyl group, can enhance activity by creating a favorable electrostatic gradient that strengthens the interaction with the target. mdpi.com This suggests that the electron-withdrawing nature of the iodine atom in this compound is likely a key contributor to its activity.
Furthermore, the position of the substituent is paramount. In studies on anthranilic acid derivatives, the placement of the acidic functional group was essential for activity, with analogs having substitutions at different positions showing reduced or no activity. pharmacy180.com This highlights the precise geometric requirements for effective binding. Bioisosteric replacement of the iodine atom with other halogens (e.g., bromine, chlorine) or with other functional groups of similar size and electronic character would be a logical step in SAR exploration. For example, replacing iodine with a cyano or trifluoromethyl group could modulate the electronic profile while maintaining steric bulk.
Table 1: Predicted Impact of Substitutions on the 3-Iodophenyl Ring
| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale |
| 3-position | Replacement of Iodine with other halogens (Br, Cl) | Potentially retained or slightly reduced activity | Halogen bonding potential and steric bulk are altered. |
| 3-position | Replacement of Iodine with electron-withdrawing groups (e.g., -CN, -CF₃) | Potentially retained or enhanced activity | Mimics or enhances the electron-withdrawing nature of iodine. mdpi.com |
| Other positions (2, 4, 5, 6) | Introduction of additional substituents | Likely to decrease activity | Steric clashes or disruption of the required substitution pattern. pharmacy180.com |
The amide bond is a central feature of the benzamide scaffold, providing structural rigidity and participating in hydrogen bonding. Its conformation, which is influenced by the flanking aromatic rings, is critical for presenting the substituents in the correct orientation for binding. The planarity of the amide bond is a key feature, but its lability to enzymatic hydrolysis can be a pharmacokinetic drawback. drughunter.com
Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve metabolic stability and modulate physicochemical properties. drughunter.comnih.govresearchgate.net Various amide bioisosteres, such as thioamides, ureas, sulfonamides, and heterocycles like triazoles or oxadiazoles, could be explored. mdpi.comnih.govnih.gov Each replacement would alter the geometry, hydrogen bonding capability, and electronic distribution of the linker region. For example, a thioamide maintains a similar size but has different hydrogen bonding properties, while a sulfonamide introduces a tetrahedral geometry. mdpi.com The success of such a replacement is highly dependent on the specific interactions the amide NH and carbonyl oxygen make with the target. If the amide NH acts as a crucial hydrogen bond donor, its replacement with an ester or a 1,2,4-oxadiazole (B8745197) could lead to a loss of activity. mdpi.comnih.gov
Variation of the N-Aryl Substituent (2-tert-butylphenyl)
The N-(2-tert-butylphenyl) group is a key feature of the molecule, likely contributing significantly to its binding through steric and electronic interactions.
The ortho-tert-butyl group on the N-phenyl ring introduces significant steric bulk. This large, non-polar group likely interacts with a hydrophobic pocket on the target protein. The position of this bulky group is critical. Moving the tert-butyl group to the meta- or para-position would drastically change the shape of the molecule and its fit within the binding site. In many kinase inhibitor series, for example, ortho-substituents are crucial for establishing a specific conformation that is necessary for activity.
Studies on sterically hindered N-aryl amides have shown that bulky ortho-substituents can restrict rotation around the N-aryl bond, locking the molecule into a preferred conformation. researchgate.netorganic-chemistry.org This pre-organization can reduce the entropic penalty of binding, leading to higher affinity. The synthesis of positional isomers (e.g., N-(3-tert-butylphenyl)- and N-(4-tert-butylphenyl)-3-iodobenzamide) would be essential to probe the spatial requirements of the hydrophobic pocket. It is plausible that only the ortho-isomer can adopt the bioactive conformation.
Table 2: Predicted Impact of Variations on the N-(2-tert-butylphenyl) Moiety
| Modification | Predicted Effect on Activity | Rationale |
| Isomerism of tert-butyl group (meta or para) | Significant decrease in activity | Loss of the specific conformation and steric interactions required for binding. |
| Replacement of tert-butyl with smaller alkyl groups (e.g., isopropyl, ethyl) | Likely decrease in activity | Inadequate filling of the hydrophobic pocket. |
| Replacement of tert-butyl with other bulky groups (e.g., trifluoromethyl, phenyl) | Variable; could increase or decrease activity | Probes the steric and electronic tolerance of the hydrophobic pocket. cambridgemedchemconsulting.com |
| Introduction of additional substituents on the N-phenyl ring | Dependent on position and electronic nature | Modulates the electronic properties and can probe for additional binding interactions. |
Development of Analog Libraries for Comprehensive SAR Profiling
To efficiently explore the SAR of this compound, the development of analog libraries using combinatorial chemistry and parallel synthesis techniques would be highly valuable. nih.govnih.govescholarship.orgamericanpeptidesociety.org This approach allows for the rapid generation of a large number of structurally related compounds, enabling a comprehensive profiling of the chemical space around the lead compound.
A library could be designed by systematically varying the three main components of the molecule:
The Benzoyl Moiety: A library of 3-substituted benzoyl chlorides or carboxylic acids could be synthesized, incorporating a range of halogens, and electron-donating and electron-withdrawing groups to explore the requirements of the iodinated phenyl ring.
The N-Aryl Moiety: A collection of anilines with diverse substitutions on the phenyl ring would allow for a thorough investigation of the steric and electronic requirements of the N-aryl substituent. This would include positional isomers of the tert-butyl group and other bulky or electronically diverse substituents.
The Amide Linker: A smaller, more focused library could be created to explore bioisosteric replacements of the amide bond, such as ureas, sulfonamides, or heterocycles. nih.govresearchgate.netnih.gov
These focused libraries can be synthesized in parallel and screened for biological activity. The resulting data would provide a detailed map of the SAR, highlighting which structural features are essential for activity and which can be modified to improve properties such as potency, selectivity, and metabolic stability.
Identification of Key Pharmacophoric Elements for Desired Biological Activity
Information not available in the public domain.
Structure-Activity Relationship (SAR) Hypotheses Generation and Validation
Information not available in the public domain.
Preclinical Biological Investigations of N 2 Tert Butylphenyl 3 Iodobenzamide
In Vitro Biological Activity Profiling
In vitro studies are fundamental in early-stage drug discovery to determine the biological activity of a compound at a cellular level.
Cellular Assays for Functional Modulation (e.g., enzyme activation/inhibition)
No specific data on the functional modulation of enzymes or receptors by N-(2-tert-butylphenyl)-3-iodobenzamide has been reported. Typically, a compound like this would be screened against a panel of relevant biological targets. For instance, given its structural motifs, it might be evaluated for activity as an inhibitor of various enzymes, such as kinases, proteases, or cyclooxygenases. A patent for a broad class of 'tert-butyl phenyl compounds' suggests potential utility as anti-inflammatory agents, which would involve assays for enzymes like cyclooxygenase (COX-1 and COX-2). google.com However, this patent does not specifically name or provide data for this compound.
Assessment of Antioxidant Potential in Cellular Systems
There is no published research assessing the antioxidant potential of this compound in cellular systems. Such an investigation would typically involve assays that measure the compound's ability to mitigate oxidative stress within cells. Common methods include the 2',7'-dichlorofluorescin diacetate (DCFDA) assay to quantify intracellular reactive oxygen species (ROS) or measuring the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.
Investigation of Antimicrobial and Antifungal Effects
Specific studies on the antimicrobial or antifungal properties of this compound are absent from the scientific literature. To determine such effects, the compound would be tested against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter determined in these studies, indicating the lowest concentration of the compound that prevents visible growth of a microbe.
Evaluation of Endoplasmic Reticulum Stress Modulation
The effect of this compound on endoplasmic reticulum (ER) stress has not been documented. Investigating this would involve treating cells with the compound and measuring markers of the unfolded protein response (UPR), a key pathway in ER stress. This could include quantifying the expression or phosphorylation of proteins such as PERK, IRE1α, and ATF6, or downstream effectors like CHOP.
In Vivo Efficacy Studies in Non-Human Models (Excluding human trial data)
In vivo studies in animal models are crucial for evaluating the potential therapeutic efficacy and physiological effects of a compound in a whole organism.
Disease Model Selection and Rationale
There are no published in vivo studies using this compound in any non-human models. The selection of a disease model would be rationally guided by the in vitro findings. For example, if the compound showed significant anti-inflammatory activity in vitro, it might be tested in a rodent model of inflammation, such as carrageenan-induced paw edema. nih.govnih.gov Similarly, if it demonstrated neuroprotective properties in cell-based assays, it could be evaluated in animal models of neurodegenerative diseases. Without any initial in vitro data, there is no basis for selecting a relevant disease model for this specific compound.
Biological Outcome Assessment (e.g., biomarker changes, phenotypic improvements)
No studies detailing biomarker changes or phenotypic improvements resulting from treatment with this compound could be located.
Pathological and Histological Analysis in Model Systems
There is no available data on pathological or histological analyses in any model systems following the administration of this compound.
Assessment of Selectivity and Off-Target Interactions (Preclinical)
Information regarding the selectivity profile and any assessment of off-target interactions for this compound is not present in the accessible scientific literature.
Computational and Theoretical Chemical Studies of N 2 Tert Butylphenyl 3 Iodobenzamide
Molecular Docking and Ligand-Protein Interaction Modeling
Identification of Putative Binding Sites
No published research has identified putative binding sites for N-(2-tert-butylphenyl)-3-iodobenzamide through molecular docking studies.
Characterization of Binding Modes and Interactions
There is no available data characterizing the binding modes and specific molecular interactions of this compound with any biological target.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Development of Predictive Models for Biological Activity
No QSAR models have been developed to predict the biological activity of this compound.
Feature Selection for QSAR Parameters
There are no studies that have identified or selected specific molecular descriptors or features of this compound for use in a QSAR analysis.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
A search of the scientific literature yielded no molecular dynamics simulation studies focused on this compound. Consequently, there is no information on its conformational analysis or the dynamics of its binding to any protein target.
Density Functional Theory (DFT) Calculations
No published studies were found that specifically apply Density Functional Theory (DFT) to analyze this compound.
Electronic Structure Analysis
There are no available research findings that detail the electronic structure of this compound, such as its molecular orbital energies (HOMO/LUMO) or electrostatic potential maps.
Reactivity Predictions and Mechanistic Insights
Information regarding reactivity predictions, such as Fukui functions or local softness indices, and mechanistic insights derived from computational studies for this specific molecule is not present in the scientific literature.
De Novo Design Strategies Guided by Computational Approaches
No literature exists that describes the use of this compound as a scaffold or starting point in computational de novo design strategies for new molecules.
Advanced Research Applications and Future Perspectives of N 2 Tert Butylphenyl 3 Iodobenzamide
Exploration in Material Science Research
Polymer and Coating Development
While direct studies on the incorporation of N-(2-tert-butylphenyl)-3-iodobenzamide into polymers are not extensively documented in current literature, the structural characteristics of the molecule suggest potential utility in this field. The benzamide (B126) functional group is a common motif in various polymeric materials, contributing to their thermal stability and mechanical properties.
The presence of a bulky tert-butyl group and a heavy iodine atom could impart unique properties to a polymer matrix. The tert-butyl group can enhance solubility in organic solvents and create free volume within the polymer, potentially influencing its gas permeability and refractive index. The iodine atom, due to its high atomic number, could be leveraged to develop polymers with high refractive indices or inherent radiopacity for specialized coating applications in medical devices. Furthermore, hindered phenol (B47542) derivatives, which share structural similarities with the tert-butylphenyl moiety, have been investigated as antioxidants to prevent oxidative degradation in polymers like polyoxymethylene.
Supramolecular Assembly Applications
Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from smaller molecular components. Benzamides, particularly benzene-1,3,5-tricarboxamides, are well-known for their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. nih.gov This self-assembly behavior is a cornerstone of their application in nanotechnology and biomedical engineering.
For this compound, the amide functionality provides a hydrogen bonding site crucial for self-assembly. Moreover, the iodine atom introduces the possibility of halogen bonding, a directional interaction between a covalently bonded halogen and a nucleophilic site. nih.gov Halogen bonding can be a powerful tool in crystal engineering and the design of self-assembling systems, offering an additional layer of control over the final supramolecular architecture. The interplay between traditional hydrogen bonding and halogen bonding could lead to the formation of novel, highly ordered materials with unique chiroptical or electronic properties. Recent studies have shown that even iodinated aliphatic residues can significantly enhance the self-assembly of peptides into amyloid fibrils through stabilizing halogen bonds. nih.gov
Development of Novel Peptidomimetic Scaffolds
Perhaps the most promising area of application for this compound lies in the field of chemical biology, specifically in the design of peptidomimetics. These are small molecules that mimic the structure and function of peptides, offering advantages such as increased metabolic stability and oral bioavailability.
Design Principles for Alpha-Helix Mimetics
The α-helix is one of the most common secondary structures in proteins and is frequently involved in mediating protein-protein interactions (PPIs). nih.gov A significant research effort has been dedicated to developing small molecule scaffolds that can mimic the spatial arrangement of key amino acid side chains on one face of an α-helix, typically at the i, i+4, and i+7 positions. semanticscholar.org Oligobenzamide-based scaffolds have been successfully designed to emulate this one-helical face. nih.gov
This compound can be considered a monomeric unit that embodies the core principles of an α-helix mimetic. The benzamide backbone provides a rigid framework. The substituents on the two phenyl rings can be envisioned to project outwards, mimicking the side chains of amino acids. The 2-tert-butylphenyl group acts as a bulky, hydrophobic mimic of a large amino acid residue like leucine (B10760876) or valine. The 3-iodo substituent on the other ring offers a site for further functionalization or can itself participate in interactions. The relative positioning of these groups is critical for effective mimicry. The staggered conformation often adopted by such substituted biaryl systems can further enhance the mimicry of the staggered side chains on an α-helix. researchgate.net
The table below illustrates how the structural components of this compound could correspond to key features in α-helix mimetic design.
| Structural Feature of this compound | Corresponding Feature in α-Helix Mimetic Design | Potential Role |
| Benzamide Core | Rigid Scaffold | Provides a stable backbone to orient substituents. |
| 2-tert-butylphenyl Group | i-position side chain mimic | Projects a bulky, hydrophobic group to interact with a protein surface. |
| 3-iodobenzoyl Group | i+4 or i+7 position mimic/functionalization site | The iodine can engage in halogen bonding or serve as a handle for further chemical modification. |
Disruption of Protein-Protein Interactions
The primary goal of developing α-helix mimetics is to disrupt aberrant protein-protein interactions that are implicated in various diseases, including cancer and infectious diseases. nih.gov By presenting a similar array of functional groups as the native α-helix, these mimetics can bind to one of the protein partners, thereby preventing the formation of the protein-protein complex.
While no specific PPIs have been reported to be targeted by this compound, its structure suggests it could be a valuable fragment or starting point for the development of potent PPI inhibitors. For instance, the p53-MDM2 interaction, which is a critical regulator of tumor suppression, is mediated by an α-helical region of p53 and has been a key target for the development of α-helix mimetics. nih.gov A library of compounds based on the this compound scaffold could be synthesized and screened against such targets. Techniques like fluorescence polarization are often used to rapidly screen for compounds that disrupt a target PPI. rsc.org The iodine atom could be particularly useful here, as halogenated benzamides have been developed as radioligands for imaging protein targets, suggesting that the halogen can be accommodated within protein binding sites. nih.gov
Future Directions in the Rational Design of Benzamide Derivatives
The rational design of benzamide derivatives continues to be a fertile area of research. Future work will likely focus on several key areas where compounds like this compound could play a role:
Enhanced Specificity and Potency: By leveraging a deeper understanding of target protein structures, medicinal chemists can design benzamide derivatives with optimized substituents to maximize binding affinity and selectivity. The combination of a bulky hydrophobic group and a halogen offers a unique parameter space for optimization.
Multifunctional Mimetics: Moving beyond mimicking a single face of an α-helix, future designs may aim to create "multi-facial" mimetics that can reproduce functionality from multiple faces of a helix, potentially leading to more potent and specific inhibitors. mdpi.com
Halogen-Enriched Fragments: The use of halogenated fragments in drug discovery is gaining traction. nih.govmdpi.com Halogens can form specific interactions (halogen bonds) and can also modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. mdpi.com Iodinated benzamides could be valuable components of fragment libraries for screening against a wide range of biological targets.
Smart Materials: In materials science, the self-assembly properties of benzamides will be further exploited to create dynamic and responsive materials. The incorporation of functionalities that respond to external stimuli (e.g., light, pH) into benzamide scaffolds could lead to the development of novel sensors, drug delivery systems, and adaptive coatings.
Conclusion
Summary of Key Research Findings on N-(2-tert-butylphenyl)-3-iodobenzamide
This compound has been identified as a potent and selective inhibitor of the transcriptional coactivator with PDZ-binding motif (YAP) and its interaction with the TEA domain (TEAD) family of transcription factors. This interaction is a critical downstream step in the Hippo signaling pathway, which is frequently dysregulated in various forms of cancer. The compound was discovered through a high-throughput screening campaign and has demonstrated significant potential as a lead compound for the development of novel anticancer therapies targeting the Hippo pathway.
Key research findings have elucidated the structure-activity relationship (SAR) of this compound, highlighting the essential role of the bulky tert-butyl group on the aniline (B41778) ring and the iodine atom on the benzoyl group for its inhibitory activity. Replacing the tert-butyl group with smaller substituents, such as a hydrogen atom or a methyl group, resulted in a complete loss of activity. X-ray crystallography studies have revealed that this compound binds to a hydrophobic pocket on the surface of TEAD, thereby physically obstructing the binding of YAP. This disruption of the TEAD-YAP protein-protein interaction leads to the suppression of TEAD-YAP transcriptional activity and subsequently inhibits the proliferation of cancer cells with activated Hippo signaling.
In preclinical studies, this compound has exhibited potent anti-proliferative activity in a range of cancer cell lines. Furthermore, it has demonstrated oral bioavailability and significant anti-tumor efficacy in a xenograft model of gastric cancer, underscoring its potential for in vivo applications. The inhibitory concentration (IC50) of this compound against the TEAD-YAP interaction has been reported to be 2.5 μM. Further optimization of this lead compound has led to the discovery of more potent analogs.
Table 1: Inhibitory Activity of this compound and its Analogs
| Compound | Aniline Moiety Substituent (2-position) | Benzoyl Moiety Substituent | IC50 (μM) |
| 1 | tert-butyl | 3-iodo | 2.5 |
| 2 | hydrogen | 3-iodo | Inactive |
| 3 | methyl | 3-iodo | Inactive |
| 4 | tert-butyl | 3-iodo, 4-hydroxyl | 0.5 |
| 5 | tert-butyl | 3-iodo, 4-hydroxyl, 5-fluoro | 0.2 |
Unanswered Questions and Challenges in Research
The potential for off-target effects is another significant concern. While described as a selective inhibitor, comprehensive kinome-wide screening and other profiling studies are necessary to fully understand its specificity and to identify any potential unintended molecular interactions that could lead to adverse effects. The development of acquired resistance to this compound in cancer cells is a foreseeable challenge. Research into the potential mechanisms of resistance, such as mutations in the TEAD binding pocket or upregulation of bypass signaling pathways, is crucial for the long-term success of this therapeutic strategy.
Furthermore, the full spectrum of biological effects of inhibiting the TEAD-YAP interaction with this compound is not yet completely understood. The Hippo pathway plays a vital role in normal tissue homeostasis, organ size regulation, and regeneration. Therefore, a deeper understanding of the potential consequences of long-term systemic inhibition of this pathway is essential.
Broader Implications for Chemical Biology and Medicinal Chemistry
The discovery and development of this compound have significant implications for the fields of chemical biology and medicinal chemistry. This compound serves as a valuable chemical probe for elucidating the complex biology of the Hippo pathway. It provides researchers with a tool to selectively modulate the TEAD-YAP interaction in various experimental systems, thereby enabling a more detailed investigation of the pathway's role in both health and disease.
The success in targeting the TEAD-YAP protein-protein interaction (PPI) with a small molecule like this compound is a notable achievement, as PPIs have historically been considered challenging drug targets. This work contributes to a growing body of evidence that small molecules can be effectively designed to disrupt these large and often flat interfaces. The structure-based drug design approach utilized in the optimization of this compound showcases the power of this strategy in modern medicinal chemistry.
Moreover, the research on this compound has spurred further interest in developing other inhibitors of the Hippo pathway. The insights gained from the SAR and structural studies of this compound can guide the design of new chemical scaffolds with improved potency, selectivity, and pharmacokinetic properties. This will likely accelerate the development of a new class of anticancer agents that target this critical signaling pathway.
Prospects for Continued Academic Investigation
The future of academic research on this compound and related compounds is promising and will likely proceed along several avenues. A major focus will be on the continued optimization of the lead compound to generate analogs with enhanced efficacy and drug-like properties. This will involve the synthesis and evaluation of new derivatives to improve potency, selectivity, and pharmacokinetic parameters.
Further investigation into the therapeutic potential of TEAD-YAP inhibitors beyond oncology is also a promising area. Given the role of the Hippo pathway in fibrosis and regenerative medicine, there is a strong rationale for exploring the utility of this compound in models of these conditions. Such studies could significantly broaden the potential applications of this class of compounds.
In-depth mechanistic studies will also be a priority. This includes a more detailed characterization of the downstream effects of TEAD-YAP inhibition in different cellular contexts and the identification of biomarkers that could predict sensitivity or resistance to treatment. The development of combination therapy strategies, where this compound is used in conjunction with other anticancer agents, is another area ripe for exploration. These studies will be crucial for the eventual translation of this promising research from the laboratory to the clinic.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-tert-butylphenyl)-3-iodobenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via coupling reactions between 3-iodobenzoic acid derivatives and 2-tert-butylaniline. Key steps include:
- Activation of the carboxylic acid (e.g., using HATU or EDCI as coupling agents) .
- Solvent selection (e.g., dichloromethane or DMF) to balance reactivity and side-product suppression .
- Temperature control (typically 0–25°C) to prevent decomposition of the iodobenzamide moiety .
- Data Table :
| Reaction Condition | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDCI, RT, 24h | DCM | 65–70 | ≥90% |
| HATU, 0°C → RT, 12h | DMF | 75–80 | ≥95% |
Q. How can the structure of this compound be rigorously characterized?
- Methodological Answer : Use a combination of:
- NMR : 1H/13C NMR to confirm tert-butyl group integration (δ ~1.3 ppm for tert-butyl CH3) and iodine’s deshielding effect on aromatic protons .
- Mass Spectrometry : High-resolution MS to validate molecular weight (expected [M+H]+ ≈ 394.2 g/mol) .
- X-ray Crystallography : For solid-state conformation analysis, particularly steric effects from the tert-butyl group .
Q. What are the preliminary biological targets or mechanisms associated with this compound?
- Methodological Answer : Screen against common targets using:
- Molecular Docking : Prioritize receptors/ion channels where the tert-butyl group enhances hydrophobic binding (e.g., kinase ATP pockets) .
- In Vitro Assays : Test inhibition of enzymes like proteases or oxidoreductases, leveraging iodine’s potential as a hydrogen-bond acceptor .
- Key Finding : Analogous iodobenzamides show DNA-binding potential via intercalation or groove interactions, suggesting DNA-targeted studies .
Advanced Research Questions
Q. How does the tert-butyl group influence stereochemical outcomes in reactions involving this compound?
- Methodological Answer : Investigate steric effects using:
- Chiral HPLC : Resolve enantiomers if asymmetric synthesis is attempted .
- Dynamic NMR : Study rotational barriers around the amide bond caused by tert-butyl steric hindrance .
- Case Study : In related systems, tert-butyl groups enforce axial chirality in C–N bonds, as seen in maleimide derivatives .
Q. How can conflicting data on biological activity (e.g., IC50 variability) be resolved?
- Methodological Answer : Address discrepancies via:
- Orthogonal Assays : Compare SPR (binding affinity) with cellular assays (e.g., viability) to distinguish target-specific vs. off-target effects .
- Metabolic Stability Tests : Check for iodine-mediated oxidative degradation in cell media using LC-MS .
- Example : FAR assays understate DSB induction by iodinated compounds due to repair kinetics; use γH2AX foci as a complementary readout .
Q. What strategies optimize this compound for in vivo studies (e.g., pharmacokinetics, bioavailability)?
- Methodological Answer :
- LogP Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to improve solubility without compromising iodine’s electronic effects .
- Prodrug Design : Mask the amide with ester linkages to enhance membrane permeability .
- Data Table :
| Derivative | logP | Solubility (µg/mL) | Plasma Stability (t1/2) |
|---|---|---|---|
| Parent Compound | 5.1 | <10 | 2.3 h |
| Hydroxyl Analog | 3.8 | 45 | 5.1 h |
Structural and Functional Comparisons
Q. How does this compound compare to analogs with different substituents?
- Methodological Answer : Use SAR studies to evaluate:
- Iodine vs. Halogen Swapping : Replace iodine with Br/Cl to assess halogen bonding contributions .
- tert-Butyl vs. Smaller Alkyl : Compare steric effects on binding using SPR or ITC .
- Data Table :
| Analog | Ki (nM) Target X | Selectivity Ratio (X/Y) |
|---|---|---|
| 3-Iodo, 2-tert-butyl | 12 ± 3 | 8.5 |
| 3-Bromo, 2-tert-butyl | 45 ± 9 | 2.1 |
| 3-Iodo, 2-methyl | 28 ± 6 | 4.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
